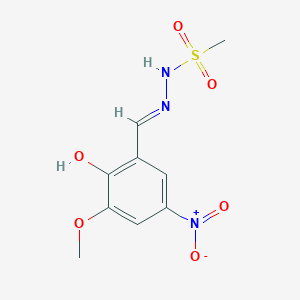
1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide, also known as MMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPP belongs to a class of compounds known as proline derivatives, which have been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide is not fully understood, but it is believed to act through a range of different pathways. One possible mechanism is through the modulation of GABAergic neurotransmission, which has been shown to play a key role in the anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, this compound has been shown to have antioxidant and neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide is its versatility, as it has been shown to exhibit a range of different pharmacological activities. In addition, this compound is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action is not fully understood, which may limit its potential applications. In addition, the compound may exhibit different effects in different animal models, which may make it difficult to extrapolate results to humans.
Orientations Futures
There are several potential future directions for research on 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide. One area of interest is in the development of new drugs based on this compound, which may have improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use in clinical trials.
Méthodes De Synthèse
The synthesis of 1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide typically involves the reaction of 3-methylbiphenyl-3-carboxylic acid with N-methoxyacetylproline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization or chromatography to obtain the final compound in high purity.
Applications De Recherche Scientifique
1-(methoxyacetyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been studied extensively for its potential applications in scientific research. One of the key areas of interest is in the field of drug discovery, where this compound has been shown to exhibit a range of pharmacological activities. For example, this compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models.
Propriétés
IUPAC Name |
1-(2-methoxyacetyl)-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-6-3-7-16(12-15)17-8-4-9-18(13-17)22-21(25)19-10-5-11-23(19)20(24)14-26-2/h3-4,6-9,12-13,19H,5,10-11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVQOAFUQUKCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
![7-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985016.png)

![4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5985039.png)
![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-2,2-dimethylpropanamide](/img/structure/B5985044.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea](/img/structure/B5985065.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5985076.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)
![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)
